1-(1-Propen-1-yl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-1-enylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2,5H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORJOGPPKPWOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341568 | |
| Record name | 1-propenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13937-88-7 | |
| Record name | 1-propenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating the Reactivity and Mechanistic Pathways of 1 1 Propen 1 Yl Pyrrolidine
Nucleophilic Reactivity Profiles of Pyrrolidine-Based Enamines
Enamines derived from pyrrolidine (B122466), such as 1-(1-propen-1-yl)pyrrolidine, are known to be more nucleophilic and reactive compared to those derived from other cyclic amines like piperidine (B6355638). wikipedia.orgresearchgate.net This enhanced reactivity is attributed to the higher p-character of the nitrogen lone pair in the five-membered pyrrolidine ring, which allows for better conjugation with the double bond. researchgate.net The increased electron density on the β-carbon of the enamine makes it a potent nucleophile. mychemblog.com
The nucleophilicity of enamines has been quantified and compared using scales like the Mayr Reactivity Scale. For instance, the pyrrolidine enamine of cyclohexanone (B45756) exhibits a nucleophilicity parameter of approximately 15, which is significantly higher than that of the corresponding silyl (B83357) enol ether (around 5) and 1-methylcyclohexene (around 0). masterorganicchemistry.com This highlights the powerful electron-donating ability of the nitrogen atom in enamines, rendering the β-carbon highly reactive towards electrophiles. masterorganicchemistry.com
Table 1: Comparative Nucleophilicity of Enamines and Related Compounds
| Compound | Mayr Nucleophilicity Parameter |
| Pyrrolidine enamine of cyclohexanone | ~15 |
| Silyl enol ether of cyclohexanone | ~5 |
| 1-Methylcyclohexene | ~0 |
Data sourced from Mayr Reactivity Scale studies. masterorganicchemistry.com
Electrophilic Reactions and Transformations
The nucleophilic nature of this compound allows it to readily participate in a variety of reactions with electrophilic partners.
Alkylations and Alkylating Agent Interactions
Enamines, including this compound, undergo alkylation at the β-carbon when treated with alkyl halides. This reaction, famously known as the Stork enamine alkylation, is a powerful method for forming new carbon-carbon bonds. makingmolecules.comwikipedia.orgwikipedia.org The reaction proceeds through a nucleophilic attack of the enamine's β-carbon on the alkyl halide, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate regenerates a ketone, now bearing an alkyl group at the α-position. mychemblog.comwikipedia.org
The efficiency of the alkylation is dependent on the nature of the alkylating agent. Activated alkyl halides, such as allylic, benzylic, and propargylic halides, are particularly effective electrophiles in this reaction. mychemblog.comwikipedia.org
Acylations and Acylating Agent Interactions
Similar to alkylation, enamines can be acylated by reacting them with acyl halides or acid anhydrides. wikipedia.orgyoutube.com This reaction provides a convenient route to the synthesis of 1,3-dicarbonyl compounds. The mechanism mirrors that of alkylation, where the nucleophilic β-carbon of the enamine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com The resulting iminium salt is then hydrolyzed to yield the β-diketone or a β-keto ester. mychemblog.com
Conjugate (Michael) Addition Reactions
This compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. masterorganicchemistry.comlibretexts.orgnrochemistry.com In this process, the nucleophilic β-carbon of the enamine adds to the β-carbon of the Michael acceptor. nrochemistry.commasterorganicchemistry.com This reaction is a versatile method for the formation of 1,5-dicarbonyl compounds after hydrolysis of the initial adduct. libretexts.org The Stork enamine reaction is a prime example of this type of transformation. libretexts.org The general mechanism involves the formation of a new carbon-carbon bond at the β-position of the acceptor, driven by the formation of a more stable enolate intermediate which is subsequently protonated. masterorganicchemistry.com
Table 2: Common Michael Acceptors for Enamine Conjugate Addition
| Michael Acceptor Class | Example |
| α,β-Unsaturated Ketones | 3-Buten-2-one libretexts.org |
| α,β-Unsaturated Aldehydes | Acrolein |
| α,β-Unsaturated Esters | Methyl acrylate (B77674) wikipedia.org |
| α,β-Unsaturated Nitriles | Acrylonitrile libretexts.orgwikipedia.org |
Aldol-Type Condensations
Enamines can participate in aldol-type condensation reactions with aldehydes and ketones. researchgate.netresearchgate.net In these reactions, the enamine functions as an enolate equivalent, attacking the carbonyl carbon of the aldehyde or ketone. This leads to the formation of a β-hydroxy iminium salt, which upon hydrolysis yields a β-hydroxy carbonyl compound. Pyrrolidine itself can catalyze aldol (B89426) reactions, proceeding through an enamine intermediate. researchgate.netjst.go.jp The use of pyrrolidine as a catalyst has been shown to be more effective than piperidine in reactions involving less reactive ketones. researchgate.net
Cycloaddition Reactions Involving the Enamine Moiety
The double bond of enamines, including this compound, can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azomethine ylides to form substituted pyrrolidine rings. rsc.orgresearchgate.net These reactions are often highly stereoselective and provide a powerful tool for the construction of complex heterocyclic frameworks. rsc.org The enamine acts as the dipolarophile, reacting with the 1,3-dipole (azomethine ylide) to generate a five-membered ring system. researchgate.net
[3+2] Cycloaddition Reactions
Radical Chemistry and Single Electron Transfer Processes of Enamines
Beyond their role in polar reactions, enamines can also participate in radical chemistry through single electron transfer (SET) processes. The electron-rich nature of the enamine double bond makes it susceptible to oxidation, leading to the formation of a transient enamine radical cation. chinesechemsoc.org This intermediate is a key species in singly occupied molecular orbital (SOMO) catalysis. chinesechemsoc.orgjiaolei.group
Directly observing highly reactive enamine radical intermediates has been a significant challenge. jiaolei.group However, recent advancements in spectroscopic techniques, particularly time-resolved electron paramagnetic resonance (TREPR), have enabled the direct observation and characterization of these transient species. chinesechemsoc.orgjiaolei.groupchemrxiv.orgresearchgate.net
Using an advanced TREPR technique, researchers have successfully observed both the enamine radical cation and its deprotonated form, the α-imino radical, on a microsecond timescale during photoredox transformations. chinesechemsoc.orgjiaolei.group This has provided direct spectroscopic and kinetic evidence for their existence and has allowed for the quantification of their reactivities. chinesechemsoc.orgjiaolei.group For example, in reactions with styrene, the enamine radical cation was found to be an order of magnitude more reactive than the α-imino radical. jiaolei.group These findings have been crucial in confirming the role of enamine radical cations as key intermediates in photoredox transformations catalyzed by primary amines. chemrxiv.orgresearchgate.net
Regioselectivity and Stereoselectivity in Reactions of this compound and Enamine Derivatives
Controlling the regioselectivity and stereoselectivity of chemical reactions is a fundamental goal in organic synthesis. saskoer.canumberanalytics.com In the context of this compound and other enamines, these aspects are influenced by a variety of factors, including the structure of the reactants, the reaction conditions, and the use of catalysts or chiral auxiliaries. researchgate.netbeilstein-journals.org
The regioselectivity of a reaction refers to the preference for one direction of bond making or breaking over all other possible directions. saskoer.canumberanalytics.com In the case of unsymmetrical enamines, reactions with electrophiles can potentially lead to different regioisomers. Kinetic and thermodynamic factors often govern the outcome. saskoer.ca For instance, in intramolecular [3+2] cycloadditions of azomethine ylides derived from 2-substituted pyrrolidines, a high degree of regioselectivity is often observed, leading to a specific constitutional isomer. acs.org
Stereoselectivity is the property of a reaction that leads to the preferential formation of one stereoisomer over another. inflibnet.ac.in This can be further divided into diastereoselectivity and enantioselectivity. Diastereoselective reactions produce a predominance of one diastereomer, while enantioselective reactions favor the formation of one enantiomer.
Enamines derived from chiral amines are widely used in asymmetric catalysis to achieve high levels of enantioselectivity. acs.orgmdpi.com For example, chiral primary amines have been shown to be effective catalysts for the α-hydrazination and Robinson annulation of β-ketoesters, affording products with high enantioselectivities. acs.org The stereochemical outcome can be influenced by factors such as hydrogen bonding interactions between the catalyst and the substrate. acs.org
In the context of cycloaddition reactions, the inherent chirality of the reactants or catalysts can direct the formation of specific stereoisomers. For example, the [3+2] cycloaddition of azomethine ylides can be highly diastereoselective, leading to the formation of products with multiple, well-defined stereocenters. rsc.org
The use of chiral auxiliaries and catalysts is a powerful strategy for controlling the stereochemical outcome of reactions involving enamines. mdpi.comrsc.orgthieme-connect.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. thieme-connect.com
Chiral catalysts, on the other hand, interact with the reactants in the transition state to lower the activation energy of the pathway leading to one enantiomer over the other. rsc.orgchemrxiv.org In enamine catalysis, chiral secondary amines like proline and its derivatives are frequently employed. rsc.org The enamine intermediate formed from the condensation of a ketone or aldehyde with a chiral amine exists in a chiral environment, which dictates the facial selectivity of the subsequent reaction with an electrophile. mdpi.comrsc.org
The interplay of non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst, substrate, and reagents is often critical for achieving high levels of stereocontrol. rsc.org For instance, in dual catalytic systems involving a chiral amine and a thiourea (B124793) co-catalyst, the thiourea moiety can stabilize the transition state through hydrogen bonding, leading to enhanced stereoselectivity. rsc.org The choice of the chiral catalyst can even lead to opposite chiral induction in different types of reactions with the same starting materials, highlighting the subtle and complex nature of stereocontrol. acs.org
| Factor | Influence on Stereocontrol | Example |
| Chiral Primary Amine Catalyst | Induces high enantioselectivity in α-hydrazination and Robinson annulation. acs.org | A simple chiral primary amine catalyst provides good yields and high enantioselectivities for reactions of β-ketoesters. acs.org |
| Chiral Phosphoramidite Ligands | Enables enantioselective palladium-catalyzed [3+2] cycloadditions. | Used in the reaction of trimethylenemethane with imines to produce chiral pyrrolidines. |
| Dual Catalysis (Chiral Amine and Thiourea) | Enhances stereoselectivity through hydrogen bonding stabilization of the transition state. rsc.org | The cinchona-thiourea catalyst favors the formation of a syn-enamine, influencing the stereochemical outcome of Michael additions. rsc.org |
| Chiral Auxiliaries | Direct the stereochemical course of a reaction when temporarily attached to a substrate. thieme-connect.com | A variety of chiral auxiliaries, including those derived from amino alcohols and carbohydrates, are used to control stereoselectivity in numerous transformations. thieme-connect.com |
Applications of 1 1 Propen 1 Yl Pyrrolidine in Advanced Organic Synthesis
Role as a Versatile Building Block in the Construction of Complex Organic Architectures
Enamines are highly effective nucleophiles, a property derived from the delocalization of the nitrogen lone pair into the carbon-carbon double bond. makingmolecules.com This makes 1-(1-propen-1-yl)pyrrolidine an excellent intermediate for the formation of new carbon-carbon bonds, particularly at the α-position of the original propanal.
The classical application of enamines like this compound is in the Stork enamine alkylation. wikipedia.org In this process, the enamine attacks an electrophile, such as a haloalkane. The reaction proceeds through an alkylated iminium salt intermediate, which is subsequently hydrolyzed to yield a new, α-substituted ketone. wikipedia.orgmakingmolecules.com This two-step sequence effectively uses the enamine as a scaffold to build more complex carbonyl compounds. Similarly, the enamine can react with acyl halides to achieve α-acylation, further diversifying the molecular architecture. wikipedia.org These reactions highlight the role of this compound as a masked enolate of propanal, offering a stable and selective method for creating intricate molecular frameworks.
Contribution to Asymmetric Organocatalysis
The field of asymmetric organocatalysis heavily relies on the in situ formation of chiral enamines to induce stereoselectivity. acs.org this compound, when generated from propanal and a chiral pyrrolidine-based catalyst (such as a prolinol derivative), becomes a key intermediate in stereoselective transformations. acs.orgethz.ch
The generally accepted mechanism involves the catalytic cycle where the chiral amine catalyst first reacts with an aldehyde (e.g., propanal) to form a chiral enamine. acs.org This enamine, which can exist as E and Z stereoisomers, then reacts with an electrophile. rsc.org The specific geometry of the enamine and the steric environment provided by the chiral catalyst direct the attack of the electrophile, leading to the formation of a carbon-carbon bond with high enantioselectivity. acs.orgrsc.org For instance, the reaction of enamines with nitroalkenes is a cornerstone of organocatalysis, used as a benchmark for testing new catalysts. acs.org After the key bond-forming step, the resulting iminium ion is hydrolyzed, releasing the chiral product and regenerating the amine catalyst for the next cycle. makingmolecules.com This catalytic approach is fundamental to the synthesis of enantiomerically enriched molecules. rsc.org
| Reactants | Catalyst Type | Key Intermediate | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Aldehydes and Nitroalkenes | Chiral Pyrrolidine (B122466) Derivatives (e.g., Jørgensen-Hayashi catalyst) | Chiral enamine (e.g., chiral analog of this compound) | γ-Nitro Aldehydes or Ketones | The reaction proceeds through enamine formation, which attacks the nitroalkene. The stereochemical outcome is dictated by the chiral catalyst. | acs.orgethz.ch |
| Ketones and Aldehydes (Aldol Reaction) | Proline and its derivatives | Enamine of the ketone | β-Hydroxy Ketone | The amine catalyst is consumed at the start to form the enamine and regenerated at the end upon hydrolysis of the iminium intermediate. | makingmolecules.comacs.org |
Precursor for Diverse Nitrogen-Containing Heterocycles
This compound serves as a precursor for synthesizing various heterocyclic structures, primarily through cycloaddition reactions. Enamines can act as the two-carbon component in these reactions. A notable example is the reaction between the enamine of propanal and (E)-1-nitropropene, which can undergo a formal [2+2] cycloaddition to yield a nitrocyclobutylpyrrolidine intermediate. acs.org Such four-membered rings are often intermediates that can rearrange or be opened to form other products. acs.orgethz.ch
Beyond four-membered rings, enamines are known to participate in [3+2] and [4+2] cycloadditions. The palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition with imines is a powerful method for constructing highly substituted pyrrolidines. nih.govnih.gov Similarly, Diels-Alder [4+2] reactions, where the enamine acts as the dienophile, can produce complex six-membered cyclic ketones. Intramolecular reactions can also lead to fused ring systems. For instance, under forcing conditions, the reaction of 1-(1-pyrrolidinyl)propene with pyrrole (B145914) can lead to the formation of pyrrolizine compounds via an azafulvene intermediate. researchgate.net These cycloaddition strategies demonstrate the utility of this compound in building a wide array of nitrogen-containing heterocycles.
| Reaction Type | Reactants | Product/Intermediate | Significance | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | Propanal-pyrrolidine enamine and (E)-1-nitropropene | Nitrocyclobutane | Forms a four-membered ring which can be a stable product or an intermediate for further transformations. | acs.org |
| [3+2] Cycloaddition | Trimethylenemethane (TMM) donors and Imines | Substituted Pyrrolidines | A versatile method for the enantioselective synthesis of chiral pyrrolidines. | nih.govnih.gov |
| [4+2] Diels-Alder | Enamines and Dienes | Six-membered cyclic ketones | Enables the synthesis of complex polycyclic frameworks. |
The chemical structure of this compound allows for several transformations into other functional groups, which is a key aspect of its role as a synthetic intermediate.
Hydrolysis: The most fundamental derivatization is the hydrolysis of the enamine. wikipedia.org Treatment with aqueous acid readily cleaves the enamine back to its parent carbonyl compound (propanal) and secondary amine (pyrrolidine). makingmolecules.comsmolecule.com This step is crucial in multi-step syntheses, such as the Stork alkylation, to unveil the final functionalized ketone or aldehyde. wikipedia.org
Reduction: The carbon-carbon double bond of the enamine can be reduced. Catalytic hydrogenation of a similar α,β-unsaturated system, 1-(pyrrolidin-1-yl)prop-2-en-1-one, successfully saturates the double bond to yield the corresponding propan-1-one derivative. By analogy, the reduction of this compound would be expected to produce 1-(propyl)pyrrolidine, converting the unsaturated moiety into a saturated alkyl group.
Ring-Opening of Adducts: The products derived from the enamine can be further functionalized. For example, the cyclobutane (B1203170) adducts formed from the reaction with nitroalkenes can undergo ring-opening and subsequent hydrolysis. ethz.ch This process transforms the initial adduct into a γ-nitro aldehyde, introducing two distinct functional groups (nitro and aldehyde) into the molecule for further synthetic manipulation. ethz.ch
| Reaction | Reagents/Conditions | Product | Functional Group Transformation | Reference |
|---|---|---|---|---|
| Hydrolysis | Aqueous Acid (H₃O⁺) | Propanal and Pyrrolidine | Enamine → Aldehyde + Amine | wikipedia.orgmakingmolecules.com |
| Reduction (by analogy) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1-(Propyl)pyrrolidine | C=C double bond → C-C single bond | |
| Ring-Opening Hydrolysis of Cycloadduct | Acid Hydrolysis | γ-Nitro Aldehyde | Cyclobutane → Acyclic Nitro-aldehyde | ethz.ch |
Advanced Spectroscopic and Analytical Characterization Techniques for Enamines in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of enamines, offering detailed information about the molecular framework and stereochemistry. Both ¹H and ¹³C NMR provide critical data for identifying the specific isomers of 1-(1-propen-1-yl)pyrrolidine.
The formation of an enamine from an aldehyde and a secondary amine, like pyrrolidine (B122466), can result in the formation of (E)- and (Z)-isomers. The geometry of the double bond significantly influences the chemical shifts of the vinylic protons and carbons. In ¹H NMR, the coupling constant (J-value) between the vinylic protons is a key diagnostic tool. A larger coupling constant is typically observed for protons in a trans (E) configuration compared to a cis (Z) configuration.
Furthermore, the delocalization of the nitrogen lone pair into the C=C double bond gives the C-N bond partial double bond character. This restricted rotation can be studied using dynamic NMR experiments and can lead to distinct signals for the protons on the pyrrolidine ring, particularly those alpha to the nitrogen. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning all proton and carbon signals unequivocally. orgchemboulder.com
Nuclear Overhauser Effect (NOE) experiments are particularly powerful for stereochemical assignment. tr-epr.com For this compound, an NOE enhancement between the vinylic proton on C1' and the protons on the pyrrolidine ring would help to confirm the spatial proximity and thus the stereochemistry of the double bond.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Vinylic H (α to N) | 4.0 - 5.5 | 120 - 140 | Downfield shift due to nitrogen deshielding. |
| Vinylic H (β to N) | 4.5 - 6.0 | 90 - 110 | |
| Pyrrolidine H (α to N) | 2.5 - 3.5 | 45 - 55 | |
| Pyrrolidine H (β to N) | 1.5 - 2.5 | 20 - 30 | |
| Methyl H | 1.5 - 2.0 | 10 - 20 |
Note: These are estimated ranges based on typical values for similar enamine structures. Actual values may vary depending on solvent and stereochemistry.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound can be separated from a mixture and its mass spectrum obtained.
The molecular ion peak ([M]⁺) in the mass spectrum will confirm the compound's molecular formula (C₇H₁₃N) with a corresponding mass-to-charge ratio (m/z) of 111.19. The fragmentation of enamines under electron ionization (EI) often follows characteristic pathways. For pyrrolidine-containing compounds, a common fragmentation involves the loss of the pyrrolidine ring or parts of it. researchgate.netwvu.edu
A key fragmentation pathway for α-pyrrolidinophenones, which share the pyrrolidine moiety, is the neutral loss of the pyrrolidine molecule. wvu.eduwvu.edu For this compound, a prominent fragment ion would be expected from the cleavage of the N-C(vinyl) bond. The stability of the resulting ions, such as the pyrrolidinium (B1226570) cation or fragments arising from the propenyl chain, provides a fingerprint for the molecule's structure. Isotope labeling studies on related systems have been used to confirm the origin of fragment ions. oup.com
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 111 | [C₇H₁₃N]⁺ | Molecular Ion |
| 96 | [C₆H₁₀N]⁺ | Loss of a methyl radical (•CH₃) |
| 84 | [C₅H₁₀N]⁺ | α-cleavage at the pyrrolidine ring |
| 70 | [C₄H₈N]⁺ | Loss of the propenyl group |
| 41 | [C₃H₅]⁺ | Propenyl cation |
Note: These are predicted fragmentation patterns. The relative abundance of each fragment can provide further structural clues.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups within the molecule. The most diagnostic absorption for an enamine is the C=C stretching vibration, which is typically found in the range of 1650-1600 cm⁻¹. This band is often stronger and at a slightly lower frequency compared to a simple alkene C=C stretch due to conjugation with the nitrogen lone pair. The C-N stretching vibration of the pyrrolidine ring attached to the double bond will appear in the 1335-1250 cm⁻¹ region for aromatic amines, and the aliphatic C-N stretch is expected in the 1250–1020 cm⁻¹ range. orgchemboulder.com The spectrum will also show characteristic C-H stretching vibrations for the vinylic, aliphatic, and methyl protons. libretexts.org
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=C | Stretch | 1650 - 1600 | Medium to Strong |
| C-N (vinyl) | Stretch | 1335 - 1250 | Medium |
| C-N (aliphatic) | Stretch | 1250 - 1020 | Medium to Weak |
| =C-H | Stretch | 3100 - 3000 | Medium |
| C-H (aliphatic) | Stretch | 2960 - 2850 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Enamines exhibit characteristic absorptions due to π → π* transitions. askfilo.com The conjugation of the nitrogen lone pair with the π-system of the double bond lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) compared to non-conjugated alkenes. masterorganicchemistry.com The λ_max for this compound is expected in the UV region, and its exact position and molar absorptivity (ε) can be influenced by the solvent polarity and the specific stereoisomer. The presence of substituents on the enamine can further shift the absorption wavelength. fiveable.me
Time-Resolved Techniques for Monitoring Transient Enamine Intermediates
Enamines are often transient intermediates in catalytic cycles, making their direct observation challenging. Time-resolved spectroscopic techniques are powerful tools for monitoring the formation and consumption of these short-lived species in real-time. tr-epr.comchinesechemsoc.orgjiaolei.group
Techniques such as time-resolved NMR spectroscopy can be employed to follow the kinetics of reactions involving enamine intermediates, provided their lifetimes are sufficiently long. acs.orgacs.org By acquiring spectra at different time intervals, it is possible to identify and quantify the enamine as it is formed and then reacts further.
For much faster reactions, time-resolved electron paramagnetic resonance (TREPR) spectroscopy has been used to detect and characterize transient enamine radical cation intermediates in photoredox catalytic cycles. chinesechemsoc.orgresearchgate.netchemrxiv.org These studies provide direct spectroscopic evidence for the involvement of single-electron transfer (SET) processes in enamine catalysis. Similarly, rapid-mix freeze-quench methods combined with techniques like Raman spectroscopy have been used to trap and characterize enamine intermediates on a millisecond timescale. nih.gov These advanced methods are crucial for elucidating complex reaction mechanisms where enamines play a pivotal but fleeting role.
Computational and Theoretical Investigations of 1 1 Propen 1 Yl Pyrrolidine
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular geometry and electronic properties of 1-(1-propen-1-yl)pyrrolidine and its derivatives. beilstein-journals.orgacs.org These computational studies are crucial for understanding the fundamental aspects of enamine reactivity. acs.org
DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311G(d,p), allow for the optimization of the ground-state geometry of the molecule. acs.org This process confirms that the optimized structures correspond to true energy minima on the potential energy surface, which is verified by the absence of imaginary frequencies in vibrational analysis. acs.org Such calculations have been instrumental in determining the relative stabilities of different isomers and conformers of pyrrolidine-based enamines. beilstein-journals.orgacs.org For instance, theoretical results have shown that in some substituted pyrrolidine (B122466) systems, one isomer can be more stable than another by a small energy margin, and the transformation between them can occur over a low potential barrier. beilstein-journals.org
The electronic structure, a key determinant of a molecule's chemical behavior, is also extensively studied using DFT. These methods provide a detailed picture of the electron distribution within the molecule. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity, polarizability, and kinetic stability. nih.gov
For enamines like this compound, the HOMO is typically localized on the enamine moiety, specifically the nitrogen atom and the C=C double bond, reflecting the nucleophilic character of the molecule. researchgate.net The LUMO, conversely, represents the region where an electrophilic attack is most likely to occur. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
DFT calculations are widely used to determine the energies of these frontier orbitals. nih.govbhu.ac.in Time-dependent DFT (TD-DFT) can be employed for a more detailed examination of electronic properties, including HOMO and LUMO energies. bhu.ac.in The analysis of FMOs helps in predicting the outcomes of various reactions, such as cycloadditions, by identifying the interacting orbitals of the reactants. wikipedia.org
| Orbital | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability; site of nucleophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability; site of electrophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular reactivity, polarizability, and stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. mdpi-res.com
Typically, regions of negative electrostatic potential (often colored red) are rich in electrons, such as those around lone pairs or pi-bonds, and are susceptible to electrophilic attack. chemrxiv.org Conversely, regions of positive electrostatic potential (often colored blue) are electron-poor, usually around hydrogen atoms, and are prone to nucleophilic attack. bhu.ac.inchemrxiv.org
For this compound, MEP analysis would likely show a region of high negative potential around the nitrogen atom and the α-carbon of the vinyl group, consistent with the known nucleophilicity of enamines. This visual representation of electron density helps in understanding intermolecular interactions and predicting the sites where the molecule will interact with other reactants. researchgate.netchemrxiv.org MEP analysis is particularly useful in drug design and understanding biological activity by identifying potential binding sites. chemrxiv.org
| MEP Region | Color Code (Typical) | Charge Characteristic | Predicted Reactivity |
| Negative Potential | Red | Electron-rich | Susceptible to electrophilic attack |
| Positive Potential | Blue | Electron-poor | Susceptible to nucleophilic attack |
| Neutral Potential | Green | Neutral | Less likely to be a primary site of interaction |
Theoretical Exploration of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to explore the intricate details of reaction mechanisms, including the identification of transition states and intermediates. mdpi.comlibretexts.org For reactions involving this compound, such as aldol (B89426) reactions and cycloadditions, theoretical studies have been crucial in elucidating the pathways and predicting stereochemical outcomes. researchgate.net
DFT calculations are frequently employed to map the potential energy surface of a reaction, locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. beilstein-journals.orgmdpi.com The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. libretexts.org By comparing the activation energies of different possible pathways, chemists can predict which products are likely to form. researchgate.net
For example, in the context of pyrrolidine-catalyzed aldol reactions, the formation of the C-C bond is often the stereoselectivity-determining step. researchgate.net Theoretical models of the transition states for this step can predict the favored stereoisomer of the product. researchgate.net These models often reveal subtle non-covalent interactions, such as hydrogen bonding, that stabilize a particular transition state and lead to the observed stereoselectivity. researchgate.net
Kinetic versus Thermodynamic Control in Enamine Reactions
The concept of kinetic versus thermodynamic control is fundamental to understanding the product distribution in many chemical reactions, including those involving enamines. wikipedia.org A reaction is under kinetic control when the product that forms fastest is the major product, which corresponds to the reaction pathway with the lowest activation energy. opentextbooks.org.hklibretexts.org Conversely, a reaction is under thermodynamic control when the most stable product is the major product, which occurs when the reaction is reversible and allowed to reach equilibrium. opentextbooks.org.hklibretexts.org
Reaction conditions such as temperature, solvent, and reaction time can influence whether a reaction is under kinetic or thermodynamic control. wikipedia.orgscribd.com Lower temperatures and shorter reaction times often favor the kinetic product, while higher temperatures and longer reaction times allow the system to equilibrate and favor the thermodynamic product. libretexts.orgscribd.com
Computational studies on enamine reactions have provided significant insights into this dichotomy. For instance, in the reaction of enamines with nitroalkenes, computational methods have predicted that all-trans-cyclobutanes are the most stable isomers (thermodynamic products). acs.orgnih.gov However, the formation of these products depends on whether the all-trans isomer is also kinetically favored. acs.orgnih.gov By calculating the activation barriers for different reaction pathways, theoretical studies can help to understand and predict the observed product ratios under different conditions. acs.orgnih.gov
| Control Type | Determining Factor | Favored Product | Typical Conditions |
| Kinetic Control | Rate of reaction (lowest activation energy) | The product that forms fastest. | Low temperature, short reaction time. |
| Thermodynamic Control | Stability of the product (lowest Gibbs free energy) | The most stable product. | High temperature, long reaction time, reversibility. |
Conformational Analysis and Stereochemical Stability Studies
The three-dimensional structure and conformational preferences of this compound and related enamines are critical to their reactivity and stereoselectivity in chemical reactions. ethz.ch Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.org
The pyrrolidine ring itself is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.govbeilstein-journals.org The substituents on the ring can exist in either pseudo-axial or pseudo-equatorial positions. nih.govbeilstein-journals.org The relative stability of these conformers is influenced by steric and electronic effects, such as the gauche effect and anomeric effects, particularly when electronegative atoms like fluorine are present. nih.govbeilstein-journals.org
Computational methods are essential for a rigorous conformational analysis, as the energy differences between conformers can be small. ethz.ch High-level electronic structure methods, validated against experimental data where possible, are necessary to accurately predict the relative stabilities of different conformers. ethz.chbeilstein-journals.org Such studies have shown that for some pyrrolidine-derived enamines, both s-cis and s-trans conformers (referring to the orientation around the C-N single bond) can be similarly stable. ethz.ch This finding has important implications for understanding the origin of stereoselectivity in reactions like Michael additions, suggesting that it may not be solely determined by the thermodynamic stability of the starting enamine conformers. ethz.ch
Advanced Computational Methodologies for Understanding Enamine Reactivity
Beyond standard DFT calculations, a range of advanced computational methodologies are being applied to gain a deeper understanding of enamine reactivity. These methods aim to provide more accurate energetic data and a more nuanced picture of the factors controlling chemical reactions.
One such approach is the use of explicitly correlated coupled cluster theory to validate the results of DFT calculations, ensuring a high level of accuracy, especially when dealing with small energy differences between conformers. ethz.ch
Molecular Electron Density Theory (MEDT) offers an alternative perspective to the traditional FMO theory for analyzing organic reactions. researchgate.net MEDT focuses on the changes in electron density during a reaction to understand reactivity and has been successfully applied to various reaction types, including cycloadditions. researchgate.netluisrdomingo.com
Furthermore, computational studies are used to compile databases of enamine energetics, including thermodynamic data like free-energy stability and bond dissociation energies (BDEs), as well as kinetic indices like nucleophilicity and electrophilicity. acs.org These databases provide a rational basis for understanding and predicting the reactivity of enamines in various transformations. acs.org For example, analysis of the BDE of enamine radical cations has provided insights into oxidative enamine catalysis. acs.org
The development of new computational models and algorithms continues to push the boundaries of what can be studied, allowing for the investigation of increasingly complex reaction systems and providing ever more detailed and accurate insights into the chemistry of enamines. frontiersin.orgethz.ch
Derivatives and Analogues of 1 1 Propen 1 Yl Pyrrolidine in Academic Research
Structural Modifications of the Propenyl Moiety
The propenyl group of 1-(1-propen-1-yl)pyrrolidine offers several avenues for structural modification, influencing the steric and electronic properties of the resulting enamine. Research has explored the impact of substituents on the double bond and the methyl group.
One area of investigation involves the synthesis of analogues with different substitution patterns on the propenyl chain. For example, replacing the methyl group with larger alkyl or aryl groups can alter the steric hindrance around the enamine's reactive β-carbon. This, in turn, can influence the regioselectivity and stereoselectivity of its reactions with electrophiles.
Furthermore, the introduction of electron-withdrawing or electron-donating groups on the propenyl moiety can modulate the nucleophilicity of the enamine. For instance, a phenyl group on the double bond can delocalize the nitrogen lone pair, potentially decreasing the enamine's reactivity. Conversely, electron-donating substituents might enhance its nucleophilic character.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the effects of these modifications. For example, calculations on related enamines have shown how different substituents on the vinyl group affect the energy of the highest occupied molecular orbital (HOMO), which is directly related to the enamine's nucleophilicity.
A notable derivative is 1-(2-methylprop-2-en-1-yl)pyrrolidine, where the double bond is shifted. This compound, also known as N-isobutenylpyrrolidine, is a valuable intermediate in organic synthesis. It participates in reactions such as microwave-assisted tandem reactions to form complex polycyclic compounds. Another related structure is 1-(pyrrolidin-1-yl)prop-2-en-1-one, an α,β-unsaturated ketone that serves as a versatile building block in the synthesis of more complex molecules.
Substitution Patterns on the Pyrrolidine (B122466) Ring
The pyrrolidine ring is a common scaffold in many biologically active compounds and catalysts. nih.govresearchgate.net Modifications to this ring in this compound analogues have been extensively studied to fine-tune their reactivity and selectivity in various chemical transformations.
Substituents on the pyrrolidine ring can exert significant steric and electronic effects. For instance, introducing substituents at the C2 or C5 positions can create a chiral environment, leading to the development of chiral enamines for asymmetric catalysis. acs.org The size and orientation of these substituents can direct the approach of electrophiles to one face of the enamine, thereby controlling the stereochemical outcome of the reaction. acs.org
Research has shown that even subtle changes, such as the introduction of a methyl group on the pyrrolidine ring, can have a profound impact on the enamine's properties. researchgate.net These substitutions can influence the pyramidalization of the nitrogen atom, which in turn affects the overlap between the nitrogen lone pair and the π-system of the double bond. rsc.org This n-π overlap is a critical factor governing the enamine's nucleophilicity and reactivity. researchgate.net
Furthermore, the synthesis of pyrrolidine derivatives with various functional groups, such as hydroxyl or amino groups, can lead to compounds with interesting biological properties or provide handles for further functionalization. For example, 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives have been investigated for their potential as enzyme inhibitors. nih.gov The development of synthetic methods for creating tetra-substituted pyrrolidines highlights the ongoing interest in creating complex and diverse molecular architectures based on this heterocyclic core. whiterose.ac.uk
Table 1: Examples of Substituted Pyrrolidine Derivatives and their Research Context
| Compound Name | Substitution on Pyrrolidine Ring | Research Focus |
|---|---|---|
| 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one | 1-(4-methoxyphenyl) | DNase I inhibitory properties nih.gov |
| 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | 1-(3,4,5-trimethoxyphenyl) | DNase I inhibitory properties nih.gov |
| 2-Methyl-L-proline derived enamines | 2-methyl | Enantiodivergent enamine catalysis researchgate.net |
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues | Varies | Monoamine uptake inhibitors drugs.ie |
| 2-[2-(Pyrrolidin-2-yl)propan-2-yl]-1H-pyrrole | 2-(2-(1H-pyrrol-2-yl)propan-2-yl) | Structural and conformational analysis researchgate.net |
Comparative Studies of Reactivity and Selectivity in Related Pyrrolidine Enamines
Comparative studies of pyrrolidine enamines with enamines derived from other cyclic amines, such as piperidine (B6355638) and morpholine (B109124), have provided valuable insights into the structure-reactivity relationships of these important intermediates.
It is well-established that pyrrolidine-derived enamines are generally more reactive than their piperidine or morpholine counterparts. researchgate.net This enhanced reactivity is attributed to the greater p-character of the nitrogen lone pair in the five-membered pyrrolidine ring, which leads to better overlap with the π-system of the double bond and thus higher nucleophilicity. researchgate.net In contrast, the six-membered rings of piperidine and morpholine are more conformationally flexible, which can lead to a less favorable alignment for orbital overlap. researchgate.net The presence of the oxygen atom in morpholine further reduces the nucleophilicity of the corresponding enamine due to its electron-withdrawing inductive effect. researchgate.net
Kinetic studies have quantified these reactivity differences. For example, the rate of reaction of enamines with electrophiles is often significantly higher for pyrrolidine enamines. researchgate.net Computational studies have supported these experimental findings, showing that the activation energies for reactions involving pyrrolidine enamines are typically lower than those for piperidine or morpholine enamines. researchgate.net
The direction of nitrogen pyramidalization in the enamine also plays a crucial role in its reactivity. rsc.org Studies have shown that endo-pyramidalized enamines, which are favored in five-membered ring systems like pyrrolidine, are significantly more reactive than exo-pyramidalized enamines. rsc.org This has important implications for the design of organocatalysts, where controlling the geometry of the enamine intermediate is key to achieving high efficiency and selectivity.
Table 2: Comparison of Reactivity in Cyclic Enamines
| Amine Precursor | Ring Size | Relative Reactivity | Key Factors |
|---|---|---|---|
| Pyrrolidine | 5-membered | High | Good n-π overlap, favored endo-pyramidalization researchgate.netresearchgate.net |
| Piperidine | 6-membered | Moderate | Less optimal orbital overlap compared to pyrrolidine researchgate.netresearchgate.net |
| Morpholine | 6-membered | Low | Electron-withdrawing effect of oxygen, reduced nucleophilicity researchgate.net |
Q & A
Q. What are the key considerations in designing a synthetic route for 1-(1-Propen-1-yl)pyrrolidine?
- Methodological Answer : A robust synthetic route requires selecting appropriate alkylation reagents (e.g., propenyl halides or Wittig reagents for introducing the propenyl group), optimizing solvent polarity (e.g., DMF for high-temperature reactions), and controlling reaction time/temperature (e.g., reflux at 150°C for 20 hours as in analogous pyrrolidine syntheses). Post-reaction workup should include extraction with ethyl acetate, aqueous washes to remove unreacted reagents, and purification via column chromatography or distillation. Reaction progress can be monitored using TLC with UV visualization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Identify pyrrolidine ring protons (δ 1.8–2.0 ppm for CH2 groups; δ 3.3–3.5 ppm for N-adjacent CH2) and propenyl group signals (δ 5.0–6.0 ppm for vinyl protons). Compare splitting patterns to distinguish cis/trans isomerism in the propenyl moiety.
- IR Spectroscopy : Look for N-H stretches (absent in tertiary amines) and C=C stretches (~1650 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of propenyl group). Reference NMR data from structurally similar compounds like 1-methylpyrrolidine for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from the stereochemistry of this compound?
- Methodological Answer : Contradictions may stem from dynamic isomerism or overlapping signals. Strategies include:
- Variable Temperature NMR : Detect rotational barriers in the propenyl group by observing signal splitting at low temperatures.
- NOE Experiments : Determine spatial proximity of protons to confirm stereochemistry.
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. This approach is validated in studies of pyrrolidine-based coordination polymers .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack.
- Molecular Dynamics Simulations : Model solvent effects and transition states for reactions like Michael additions.
- Charge Distribution Maps : Identify electron-rich regions (e.g., pyrrolidine nitrogen) for functionalization. These methods are critical in designing metal complexes, as seen in nickel-pyrrolidine coordination studies .
Q. What regulatory considerations apply when synthesizing this compound analogs, given structural similarities to controlled substances?
- Methodological Answer : Researchers must screen structural analogs against controlled substance databases (e.g., DEA schedules). For example, pyrrolidine analogs of phencyclidine (PCP) are regulated under U.S. and international laws. Compliance steps include:
- Structural Differentiation : Modify substituents (e.g., avoiding cyclohexyl groups linked to pyrrolidine).
- Documentation : Maintain detailed synthesis logs and analytical data for regulatory audits.
- Ethical Review : Submit protocols to institutional review boards if biological testing is planned. Legal precedents are outlined in state/federal regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
